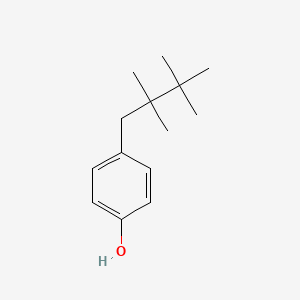

Phenol, 4-(2,2,3,3-tetramethylbutyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 4-(2,2,3,3-tetramethylbutyl)-, also known as 4-tert-octylphenol, is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . This compound is characterized by a phenolic structure with a bulky alkyl group attached to the para position of the phenol ring. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-(2,2,3,3-tetramethylbutyl)- can be synthesized through the alkylation of phenol with 2,2,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(2,2,3,3-tetramethylbutyl)- often involves continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2,2,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated phenols .

Scientific Research Applications

Phenol, 4-(2,2,3,3-tetramethylbutyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential therapeutic applications and toxicological effects.

Industry: Utilized in the production of surfactants, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-(2,2,3,3-tetramethylbutyl)- involves its interaction with various molecular targets and pathways. It can act as an endocrine disruptor by binding to estrogen receptors and interfering with hormonal signaling. Additionally, its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar structure but with different alkyl group positioning.

Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Contains an additional methyl group on the phenol ring.

2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Contains a benzotriazole group, used as a UV absorber.

Uniqueness

Phenol, 4-(2,2,3,3-tetramethylbutyl)- is unique due to its specific alkyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and industrial chemicals .

Biological Activity

Phenol, 4-(2,2,3,3-tetramethylbutyl)-, also known as 4-tert-octylphenol (CAS Number: 140-66-9), is a chemical compound that has garnered significant attention due to its biological activities and potential environmental impacts. This article reviews the biological activity of this compound, focusing on its endocrine-disrupting properties, toxicity to aquatic organisms, and implications for human health.

Chemical Structure and Properties

- Molecular Formula : C14H22O

- Molecular Weight : 206.33 g/mol

- Structural Characteristics : The compound features a phenolic hydroxyl group attached to a branched alkyl chain, which significantly influences its biological activity.

Endocrine Disruption Potential

Phenol, 4-(2,2,3,3-tetramethylbutyl)- has been identified as a potential endocrine disruptor. It can mimic the activity of natural estrogens by binding to estrogen receptors (ER), leading to alterations in endocrine function.

Key Findings:

- In vitro studies have shown that the compound can activate estrogen receptors, suggesting its role in endocrine disruption .

- The lowest observed effect concentration (LOEC) for estrogenic effects in aquatic organisms is reported at 0.0021 µg/L for tadpoles (Rana pipiens) .

Toxicity to Aquatic Organisms

The toxicity of Phenol, 4-(2,2,3,3-tetramethylbutyl)- varies across different species and life stages.

Table 1: Toxicity Data Summary

These results indicate that the compound exhibits significant toxicity at low concentrations, particularly affecting reproductive and developmental processes in aquatic species.

Case Studies on Biological Effects

- Zebrafish Developmental Study :

- Amphibian Development :

Human Health Implications

While much of the research focuses on aquatic toxicity, there are concerns regarding the potential effects on human health due to occupational exposure. Reports indicate that workers exposed to the compound may experience skin depigmentation and other adverse effects .

Summary of Human Health Findings:

Properties

CAS No. |

54932-78-4 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

4-(2,2,3,3-tetramethylbutyl)phenol |

InChI |

InChI=1S/C14H22O/c1-13(2,3)14(4,5)10-11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3 |

InChI Key |

FBUPLQJWXXGMOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C)CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.